molecular formula C6H7F2N3 B2387633 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine CAS No. 1186609-07-3

5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine

Cat. No.: B2387633
CAS No.: 1186609-07-3
M. Wt: 159.14
InChI Key: ZGHOZFSUHRIEBS-UHFFFAOYSA-N
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Description

5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine is a compound that features a difluorocyclopropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine typically involves the formation of the difluorocyclopropyl group followed by its attachment to the pyrazole ring. One common method involves the use of difluorocyclopropane derivatives, which can be synthesized through various fluorination reactions. For example, the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis can yield difluorocyclopropyl derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale fluorination reactions using robust and scalable processes. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes can be optimized for industrial applications to produce the compound in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The difluorocyclopropyl group can participate in substitution reactions, particularly under the influence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluorocyclopropyl ketones, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluorocyclopropyl derivatives and pyrazole-based compounds. Examples include:

Uniqueness

5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine is unique due to the presence of both the difluorocyclopropyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3/c7-6(8)2-3(6)4-1-5(9)11-10-4/h1,3H,2H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHOZFSUHRIEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of MeCN (1.1 g, 16.8 mmol) in THF (60 mL) was added dropwise n-BuLi in THF (11.2 mL, 40.3 mmol) at −78° C., and the reaction mixture was stirred at −78° C. under N2 for 30 min. Butyl 2,2-difluorocyclopropanecarboxylate (3.0 g, 16.8 mmol) was added at −78° C., and the reaction mixture was allowed to warm to RT over 3 h. The reaction mixture was quenched with water and adjusted to pH 7 with 1N HCl. The mixture was extracted with EtOAc, and the organic layer was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to afford crude 3-(2,2-difluorocyclopropyl)-3-oxopropanenitrile. A mixture of crude 3-(2,2-difluorocyclopropyl)-3-oxopropanenitrile and hydrazine (2.0 g, 50.4 mmol, 85% pure) in EtOH (30 mL) was stirred at reflux for 16 h. The reaction mixture was concentrated to dryness under reduced pressure. The crude residue was purified by chromatography eluting with an EtOAc/petroleum ether gradient (12.5 to 100% EtOAc) to afford 2.1 g (78.5%) of 45 as a yellow solid: 1H NMR (400 MHz, DMSO-d6): δ 11.40 (br s, 1H), 5.26 (s, 1H), 4.80 (br s, 2H), 2.78-2.66 (m, 1H), 2.04-1.75 (m, 1H), 1.73-1.21 (m, 1H); MS (ESI+) m/z=160.1 [M+1]+.
Name
3-(2,2-difluorocyclopropyl)-3-oxopropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
78.5%

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